3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with appropriate amine and carbonyl compounds.
Allylation and Sulfanylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the allyl group or the carbonyl group in the pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the allyl group or the pyrimidine carbonyl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It can be studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfanyl group could form covalent bonds with target proteins, while the pyrimidine ring might engage in hydrogen bonding or π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one
- 3-Ethyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one is unique due to the specific positioning of the allyl and sulfanyl groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H22N2OS2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2OS2/c1-3-12-23-20(24)18-16-10-6-7-11-17(16)26-19(18)22-21(23)25-13-15-9-5-4-8-14(15)2/h3-5,8-9H,1,6-7,10-13H2,2H3 |
InChI Key |
BWPCMYBIDIKNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
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